9,10-Methylenehexadecanoic acid

Übersicht

Beschreibung

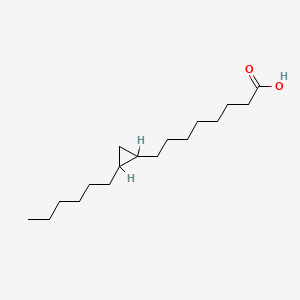

9,10-Methylenehexadecanoic acid, also known as cis-9,10-methylenehexadecanoic acid, is a cyclopropane fatty acid. It is a 17-carbon fatty acid with a cyclopropane ring at the 9th and 10th carbon positions. This compound is found in various biological systems, including bacteria, plants, and animals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Methylenehexadecanoic acid typically involves the cyclopropanation of unsaturated fatty acids. One common method is the reaction of oleic acid with a carbene precursor, such as diazomethane, under acidic conditions. The reaction proceeds through the formation of a cyclopropane ring at the double bond position .

Industrial Production Methods

Industrial production of this compound can be achieved through the hydrogenation of unsaturated fatty acids followed by cyclopropanation. The process involves the use of catalysts such as palladium or platinum to facilitate the hydrogenation step, followed by the addition of a carbene precursor to form the cyclopropane ring .

Analyse Chemischer Reaktionen

Types of Reactions

9,10-Methylenehexadecanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the cyclopropane ring to a linear alkane.

Substitution: The cyclopropane ring can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions

Major Products Formed

Oxidation: Ketones and aldehydes.

Reduction: Linear alkanes.

Substitution: Substituted cyclopropane derivatives

Wissenschaftliche Forschungsanwendungen

Applications Overview

- Lipid Science

-

Medical Imaging

- The compound has been explored as a radiotracer for Positron Emission Tomography (PET) imaging. Its analogs have been utilized to study myocardial fatty acid metabolism, providing insights into ischemia and myocardial damage. The unique structure of methylene fatty acids allows for specific metabolic pathways to be traced in vivo .

-

Metabolic Studies

- Research indicates that this compound undergoes limited metabolism in rat liver mitochondria, where it is oxidized until the cyclopropyl moiety is reached . This property makes it a valuable substrate for studying fatty acid metabolism and the effects of structural modifications on fatty acid catabolism.

Case Study 1: Fatty Acid Composition in Bovine Tissues

A study examining the fatty acid composition of bovine heart and liver tissues revealed that cis-9,10-methylenehexadecanoic acid is a significant component. The presence of this compound suggests a role in maintaining membrane integrity and fluidity under physiological conditions .

| Tissue | Percentage of Fatty Acids |

|---|---|

| Heart | 4% |

| Liver | Variable |

Case Study 2: Radiotracer Development

Research involving the synthesis of radiolabeled derivatives of methylene fatty acids demonstrated their effectiveness as PET tracers. These compounds showed high uptake in myocardial tissues, allowing for detailed imaging of fatty acid metabolism during cardiac stress conditions .

| Compound | Uptake (%ID/g) at 5 min | Clearance Rate |

|---|---|---|

| Methyleneheptadecanoic Acid | 5.41 | Rapid |

Wirkmechanismus

The mechanism of action of 9,10-Methylenehexadecanoic acid involves the inhibition of specific enzymes. For example, it blocks the synthesis of phosphatidic acid by inhibiting the activity of the enzyme L-glycerol 3-phosphate acyltransferase from Escherichia coli. This inhibition affects the overall lipid metabolism and membrane structure in bacteria .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Lactobacillic acid: Another cyclopropane fatty acid with a similar structure but different biological functions.

Dihydromalvalic acid: A cyclopropane fatty acid found in certain plant oils.

Dihydrosterculic acid: A cyclopropane fatty acid with applications in lipid research

Uniqueness

9,10-Methylenehexadecanoic acid is unique due to its specific inhibition of L-glycerol 3-phosphate acyltransferase, which is not observed with other similar cyclopropane fatty acids. This unique property makes it a valuable compound for studying bacterial lipid metabolism and developing potential antibacterial agents .

Biologische Aktivität

9,10-Methylenehexadecanoic acid, also known as cis-9,10-methylenehexadecanoic acid, is a cyclopropane fatty acid that has garnered attention for its unique structural properties and biological activities. This compound is primarily found in the phospholipids of various mammalian tissues, including the heart and liver. Its presence in biological systems suggests potential roles in cellular functions and metabolic processes.

Chemical Structure and Properties

- Chemical Formula : CHO

- Molecular Weight : 268 Da

- Structural Features : The cyclopropane ring in its structure distinguishes it from other fatty acids, influencing its biological interactions and metabolic pathways.

Sources and Detection

Cis-9,10-methylenehexadecanoic acid has been identified in the phospholipids of bovine heart and liver tissues, constituting approximately 4% of total fatty acids in these organs . It can be synthesized and characterized through various chromatographic techniques, including high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) .

1. Metabolic Pathways

Research indicates that cis-9,10-methylenehexadecanoic acid undergoes limited metabolism in rat liver mitochondria, primarily through β-oxidation until it reaches the cyclopropyl moiety. This suggests a unique metabolic fate compared to straight-chain fatty acids . The metabolic products include 3,4-methylenedecanoic acid and 3,4-methylenedodecanic acid, which may have distinct biological implications.

2. Role in Phospholipid Composition

The compound is a significant component of phospholipids in mammalian tissues. Its incorporation into membrane structures may influence membrane fluidity and functionality, impacting cellular signaling and metabolic processes .

3. Potential Therapeutic Applications

The unique properties of cis-9,10-methylenehexadecanoic acid have led to investigations into its potential use as a tracer in positron emission tomography (PET) for assessing myocardial fatty acid metabolism. This application highlights its relevance in cardiovascular research and diagnostics .

Case Study 1: Phospholipid Composition Analysis

A study analyzed the fatty acid composition of phospholipids extracted from bovine heart tissues. It was found that cis-9,10-methylenehexadecanoic acid was present alongside other fatty acids, indicating its role in maintaining membrane integrity and function .

Case Study 2: Metabolic Fate in Liver Mitochondria

In experiments assessing the metabolism of various fatty acids in rat liver mitochondria, cis-9,10-methylenehexadecanoic acid was shown to be metabolized differently than its straight-chain counterparts. The study demonstrated that while β-oxidation occurred, the cyclopropane structure limited further degradation .

Research Findings Summary

| Study Focus | Key Findings |

|---|---|

| Tissue Composition | Identified as a component of phospholipids in bovine heart (4% of total fatty acids) |

| Metabolism | Undergoes β-oxidation until cyclopropyl moiety limits further degradation |

| Potential Applications | Investigated as a PET tracer for myocardial imaging |

Eigenschaften

IUPAC Name |

8-(2-hexylcyclopropyl)octanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H32O2/c1-2-3-4-8-11-15-14-16(15)12-9-6-5-7-10-13-17(18)19/h15-16H,2-14H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUZYOAHCGSIXJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1CC1CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20971561 | |

| Record name | 8-(2-Hexylcyclopropyl)octanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20971561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5618-00-8 | |

| Record name | 9,10-Methylenehexadecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005618008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-(2-Hexylcyclopropyl)octanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20971561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is 9,10-methylenehexadecanoic acid and where is it found?

A1: this compound, also known as cis-9,10-methylenehexadecanoic acid, is a cyclopropane fatty acid (cis-CFA). It is found as a constituent of seed oils from various subtropical plants [, ]. It’s also a membrane component of certain bacteria and protozoa, and has been found in the fats and phospholipids of animals []. Notably, lychee seed oil (Litchi sinensis) contains a remarkably high concentration (8%) of this fatty acid [].

Q2: How does this compound affect living organisms?

A2: Studies have shown that this compound can inhibit the contractility of heart muscle cells in guinea pigs []. This effect is dose-dependent and occurs due to the fatty acid’s interaction with the catalytic center of the myosin molecule, ultimately inhibiting its ATPase activity [].

Q3: Can this compound replace other fatty acids in biological systems?

A3: Yes, research indicates that this compound can substitute for the octadecenoic acid growth requirement in the bacterium Acholeplasma laidlawii A []. Interestingly, once incorporated into the membrane lipids, this fatty acid can be further elongated to cis-11,12-methyleneoctadecanoic acid by the microorganism [].

Q4: What is the role of this compound in bacterial membranes?

A4: In the bacterium Escherichia coli K-12, this compound formation is linked to changes in growth temperature []. Specifically, it accumulates in phosphatidylethanolamine, a major membrane phospholipid, when the temperature increases from 17°C to 42°C, suggesting a role in maintaining membrane fluidity and integrity at higher temperatures [].

Q5: How is this compound synthesized?

A5: The total synthesis of this compound and other cis-CFAs can be achieved through a multi-step process involving cyclopropenation, chromatographic resolution, olefination, and reduction []. This approach allows for the production of both enantiomeric pairs of the fatty acid [].

Q6: Can this compound be used as a biomarker?

A6: Yes, this compound can serve as a specific marker for the identification of the herb Cimicifuga racemosa []. It is a key component of its methanolic extract and is detectable through GC-MS analysis [].

Q7: How does this compound contribute to protein stability?

A7: Studies using recombinant tear lipocalin have demonstrated that this compound, along with other fatty acids, can bind to the protein and enhance its stability against denaturation caused by urea or heat []. This suggests a potential role for this fatty acid in maintaining the structural integrity of certain proteins [].

Q8: How is this compound utilized in bioremediation?

A8: Deuterium-labeled styrene ([2H8]styrene) studies in biofilters have shown that this compound, along with palmitic acid and vaccenic acid, can be used as a lipid marker to identify styrene-degrading bacteria, particularly those with a Pseudomonas-like fatty acid profile []. This highlights its potential application in monitoring and characterizing microbial communities involved in bioremediation processes [].

Q9: What is the significance of this compound in psychrotrophic bacteria?

A9: In the psychrotrophic bacterium Pseudomonas fluorescens BM07, this compound is produced by the conversion of palmitoleic acid, a membrane unsaturated fatty acid, in response to growth at lower temperatures []. This conversion is suggested to play a role in the adaptation of the bacterium to cold environments [].

Q10: Is this compound found in all bacteria?

A10: No, the presence and abundance of this compound can vary significantly among different bacterial species. For example, it is a characteristic component of the cellular envelope phospholipids in Legionella lytica but is absent in Legionella pneumophila []. This difference highlights the diversity of lipid composition among bacteria and its potential use in taxonomic classification [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.